molecular formula C13H11FN2O2 B14036718 Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate

Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate

Cat. No.: B14036718
M. Wt: 246.24 g/mol
InChI Key: ZTYQOUFNHUKJOH-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety attached to a methylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate typically involves the reaction of 5-fluoropyrimidine with 3-methylbenzoic acid in the presence of a suitable esterification agent, such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methyl-5-fluoropyrimidine-2-carboxylic acid.

    Reduction: Formation of 3-methyl-5-fluoropyrimidine-2-ylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel agrochemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate exerts its effects involves interactions with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. This interaction disrupts cellular processes, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-fluoropyrimidin-2-yl)acetate
  • Methyl 2-(5-fluoropyrimidin-2-yl)propanoate
  • Methyl 2-(5-fluoropyrimidin-2-yl)butanoate

Uniqueness

Methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate stands out due to its unique combination of a fluoropyrimidine moiety and a methylbenzoate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

methyl 2-(5-fluoropyrimidin-2-yl)-3-methylbenzoate

InChI

InChI=1S/C13H11FN2O2/c1-8-4-3-5-10(13(17)18-2)11(8)12-15-6-9(14)7-16-12/h3-7H,1-2H3

InChI Key

ZTYQOUFNHUKJOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C2=NC=C(C=N2)F

Origin of Product

United States

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